molecular formula C20H21NO B14310485 8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one CAS No. 112922-78-8

8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B14310485
CAS No.: 112922-78-8
M. Wt: 291.4 g/mol
InChI Key: FWOIDRXBFYOFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one is a complex organic compound that belongs to the family of tropane alkaloids. This compound features a unique bicyclic structure, which is central to its diverse biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in reduced forms with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and amines.

Scientific Research Applications

8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one can be compared to other tropane alkaloids, such as tropine and tropinone. While these compounds share a similar bicyclic structure, 8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one is unique due to the presence of the biphenyl group, which enhances its biological activity and specificity . This distinction makes it a valuable compound for research and therapeutic applications.

Properties

112922-78-8

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

8-[(4-phenylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C20H21NO/c22-20-12-18-10-11-19(13-20)21(18)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18-19H,10-14H2

InChI Key

FWOIDRXBFYOFMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)CC1N2CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.